molecular formula C17H19N5O B14213654 [2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-yl](4-methylpiperazin-1-yl)methanone CAS No. 827316-91-6

[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-yl](4-methylpiperazin-1-yl)methanone

Cat. No.: B14213654
CAS No.: 827316-91-6
M. Wt: 309.4 g/mol
InChI Key: MZXXBDVEJZJCAZ-UHFFFAOYSA-N
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Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-ylmethanone is a complex organic compound that features both indole and pyrazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of the piperazine ring further enhances its potential for medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common route includes the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine, followed by further functionalization to introduce the indole and piperazine rings . The reaction conditions often involve the use of catalysts such as vitamin B1, and the reactions are carried out under mild conditions to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology

Biologically, the compound exhibits significant activity against various pathogens. It has been studied for its antimicrobial, antiviral, and anticancer properties .

Medicine

In medicine, 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-ylmethanone is investigated for its potential as a therapeutic agent. Its ability to interact with multiple biological targets makes it a candidate for drug development .

Industry

Industrially, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-ylmethanone involves its interaction with various molecular targets. The indole and pyrazole rings allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-ylmethanone lies in its combination of indole, pyrazole, and piperazine rings. This combination provides a versatile scaffold for the development of new drugs and materials, offering multiple sites for chemical modification and interaction with biological targets .

Properties

CAS No.

827316-91-6

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-[2-(1H-pyrazol-5-yl)-1H-indol-5-yl]methanone

InChI

InChI=1S/C17H19N5O/c1-21-6-8-22(9-7-21)17(23)12-2-3-14-13(10-12)11-16(19-14)15-4-5-18-20-15/h2-5,10-11,19H,6-9H2,1H3,(H,18,20)

InChI Key

MZXXBDVEJZJCAZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(=C3)C4=CC=NN4

Origin of Product

United States

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